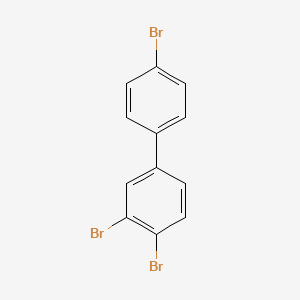

3,4,4'-Tribromobiphenyl

Overview

Description

Molecular Structure Analysis

The molecular formula of 3,4,4’-Tribromobiphenyl is C12H7Br3 . The average molecular mass is 390.896 Da .Physical And Chemical Properties Analysis

3,4,4’-Tribromobiphenyl is a solid substance with a colorless to white appearance . The water solubility is 0.00014 g/L . Other physical and chemical properties like melting point, boiling point, and LogP are not available .Scientific Research Applications

1. Aryl Hydrocarbon Hydroxylase Induction

3,4,4'-Tribromobiphenyl is evaluated as an inducer of liver microsomal drug-metabolizing enzymes. This compound, along with other polybrominated biphenyls (PBBs), has been studied for its effects on enzyme induction in rats. It's been found that the presence of a single meta halogen substituent is sufficient to convert 4,4'-dibromobiphenyl from a phenobarbitone-type to a 3-methylcholanthrene-type inducer. These findings suggest a significant role for 3,4,4'-tribromobiphenyl in enzyme modulation and toxicity studies (Robertson, Parkinson, Campbell, & Safe, 1982).

2. Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of biphenyl, similar in structure to 3,4,4'-Tribromobiphenyl, have been used in the fabrication of organic light-emitting diodes (OLEDs). For instance, molecules like tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine have demonstrated excellent thermal stability and are utilized as host materials in phosphorescent OLEDs. This application underscores the potential of biphenyl derivatives in advanced electronic and photonic devices (Ge et al., 2008).

3. Ecotoxicology

In ecotoxicology, biphenyl compounds like 4-aminobiphenyl, which share structural similarities with 3,4,4'-Tribromobiphenyl, have been evaluated for their toxic effects on aquatic organisms and mammalian cells. This research is crucial for understanding the environmental impact and potential risks associated with these compounds (Jiangning et al., 2004).

4. Luminescent Materials

3,4,4'-Tribromobiphenyl and its derivatives have applications in the development of luminescent materials. For example, europium(III) complexes with heterocyclic beta-diketonato ligands have been synthesized and characterized for their photoluminescent properties. These materials, exhibiting red emission, are potentially useful in optical devices, sensors, and bioimaging (Biju, Raj, Reddy, & Kariuki, 2006).

Mechanism of Action

3,4,4’-Tribromobiphenyl is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

properties

IUPAC Name |

1,2-dibromo-4-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQYWRHKDIPDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216951 | |

| Record name | 1,1'-Biphenyl, 3,4,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4'-Tribromobiphenyl | |

CAS RN |

6683-35-8 | |

| Record name | 3,4,4'-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AF81A270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

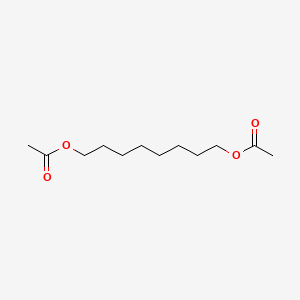

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)

![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)